molecular formula C7H8O2S B1598721 2-(5-methylthiophen-2-yl)acetic Acid CAS No. 70624-30-5

2-(5-methylthiophen-2-yl)acetic Acid

Cat. No.: B1598721
CAS No.: 70624-30-5
M. Wt: 156.2 g/mol
InChI Key: PGLXPQAKVJMSMN-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-yl)acetic Acid (CAS 70624-30-5) is a high-purity chemical building block of significant interest in medicinal chemistry and anticancer research . This compound, with the molecular formula C7H8O2S and a molecular weight of 156.20 g/mol, serves as a versatile synthon for constructing more complex heterocyclic architectures . Its structure features a acetic acid side chain attached to a 5-methylthiophene ring, a combination that is highly valuable in drug discovery. The thiophene moiety is a privileged scaffold in pharmacology, known for its aromatic stability and lipophilicity, which can enhance drug-like properties . Recent, cutting-edge research has demonstrated the critical importance of the 5-(thiophen-2-yl)isoxazole structure in developing novel small-molecule inhibitors targeting Estrogen Receptor Alpha (ERα) for the treatment of breast cancer . Compounds bearing an unsubstituted thiophene ring in this context have shown potent and selective cytotoxicity against human breast cancer cell lines, such as MCF-7 . As a methyl-substituted derivative, this compound provides researchers a key starting material to explore structure-activity relationships and develop new therapeutic candidates inspired by these findings. For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This product is intended for research and development purposes only and must be handled by qualified professionals. It is not approved for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methylthiophen-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2S/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLXPQAKVJMSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403958
Record name 2-(5-methylthiophen-2-yl)acetic Acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70624-30-5
Record name 2-(5-methylthiophen-2-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-methylthiophen-2-yl)acetic acid
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Advanced Derivatization and Chemical Transformations of 2 5 Methylthiophen 2 Yl Acetic Acid

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety of 2-(5-methylthiophen-2-yl)acetic acid is a prime site for chemical derivatization, enabling the synthesis of esters, amides, and highly reactive acid chlorides. These transformations are fundamental in creating prodrugs, forming peptide linkages, and facilitating further synthetic manipulations.

Esterification Reactions for Prodrug Synthesis

Esterification of the carboxylic acid group is a common strategy to create prodrugs, which can enhance the pharmacokinetic properties of a parent drug. This process involves the reaction of the carboxylic acid with an alcohol, often in the presence of an acid catalyst. The resulting ester can improve oral bioavailability, increase lipophilicity, or prolong the duration of action. For instance, the enzymatic esterification of ferulic acid with geraniol has been explored as a method for prodrug synthesis, highlighting a green chemistry approach to creating ester conjugates. nih.gov While specific examples of this compound ester prodrugs are not detailed in the provided information, the general principles of ester-based prodrug design are well-established.

Amidation Reactions and Peptide Coupling Strategies

Amidation, the formation of an amide bond, is a cornerstone of peptide synthesis and is crucial for creating compounds with biological activity. ucl.ac.uk The carboxylic acid of this compound can be coupled with amines to form amides. This reaction typically requires the use of coupling reagents to activate the carboxylic acid and facilitate nucleophilic attack by the amine. organic-chemistry.org

A wide array of coupling reagents has been developed for peptide bond formation, including carbodiimides, and aminium and phosphonium salts of benzotriazoles like HBTU and PyBOP. researchgate.net These reagents are instrumental in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of peptides on a solid support. youtube.com The choice of coupling reagent is critical to minimize racemization and ensure high yields. researchgate.net For instance, (2-(Thiophen-2-ylmethyl)phenyl)boronic acid has been identified as a highly active catalyst for direct amidation between various carboxylic acids and amines at room temperature. organic-chemistry.org

Table 1: Common Coupling Reagents in Amide Synthesis

Reagent Class Examples Notes
Carbodiimides Dicyclohexylcarbodiimide (B1669883) (DCC) Effective but can lead to byproduct formation.
Aminium Salts HBTU, HATU Fast reacting and reduce epimerization. peptide.com
Phosphonium Salts BOP, PyBOP Effective for peptide bond formation. researchgate.net

Generation of Acid Chlorides and their Reactivity in Organic Synthesis

Conversion of the carboxylic acid to an acid chloride significantly enhances its reactivity, making it a versatile intermediate in organic synthesis. The reaction of this compound with reagents like thionyl chloride or oxalyl chloride would yield 2-(5-methylthiophen-2-yl)acetyl chloride. chemsrc.comgoogle.com This acid chloride can then readily react with a variety of nucleophiles, such as alcohols to form esters and amines to form amides, often under milder conditions than direct coupling methods. For example, substituted nicotinic acid can be converted to its acyl chloride with oxalyl chloride, which is then used in acylation reactions. mdpi.com

Modifications of the Thiophene (B33073) Ring System

The thiophene ring in this compound is an aromatic heterocycle that can undergo various substitution reactions, allowing for the introduction of diverse functional groups. nih.gov These modifications can significantly impact the biological activity and physicochemical properties of the resulting molecules.

Introduction of Amino Substituents

The introduction of amino groups onto the thiophene ring can be achieved through several synthetic routes. One common method is the Gewald aminothiophene synthesis, which allows for the formation of substituted 2-aminothiophenes. derpharmachemica.com This reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile in the presence of elemental sulfur and a base. Another approach involves the reaction of α-nitroketene N,S-anilinoacetals with 1,4-dithiane-2,5-diol to produce 2-(arylamino)-3-nitrothiophenes. beilstein-journals.org The position of the amino substituent on the thiophene ring can influence the molecule's biological properties. For example, 2-aminothiophene derivatives have been investigated for their potential as anti-leishmanial agents. nih.gov

Table 2: Synthetic Methods for Aminothiophenes

Method Reactants Product
Gewald Synthesis Ketone/Aldehyde, Activated Nitrile, Sulfur, Base Substituted 2-Aminothiophenes derpharmachemica.com

Alkylation and Arylation Reactions on the Thiophene Nucleus

Alkylation and arylation reactions on the thiophene ring introduce carbon-based substituents, which can modulate the steric and electronic properties of the molecule. Friedel-Crafts acylation followed by reduction is a classical method for introducing alkyl groups. derpharmachemica.com However, direct C-H arylation has emerged as a more atom-economical approach.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are widely used for the arylation of thiophenes. nih.govnih.gov In a Suzuki coupling, a thiophene halide or boronic acid reacts with an arylboronic acid in the presence of a palladium catalyst and a base. nih.gov For instance, 2-acetyl-5-arylthiophenes can be synthesized via the reaction of 2-acetylthiophene with arenediazonium chlorides in the presence of a copper catalyst. researchgate.netresearchgate.net These arylated thiophenes can then be further elaborated.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-(5-methylthiophen-2-yl)acetyl chloride
2-acetyl-5-arylthiophenes
2-aminothiophenes
2-aminothiophene derivatives
2-(arylamino)-3-nitrothiophenes
Dicyclohexylcarbodiimide (DCC)
Ferulic acid
Geraniol
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate)
PyBOP ((Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate))
Substituted nicotinic acid
(2-(Thiophen-2-ylmethyl)phenyl)boronic acid
Thionyl chloride

Sulfonylation and Thiazole Ring Incorporation

The structural framework of this compound offers opportunities for derivatization through sulfonylation and the introduction of heterocyclic systems like thiazole. The thiophene ring, being electron-rich, is susceptible to electrophilic substitution reactions such as sulfonylation. This can be typically achieved using a sulfonating agent like chlorosulfonic acid, which would lead to the introduction of a sulfonyl chloride group (-SO₂Cl) onto the thiophene ring, likely at the position adjacent to the acetic acid moiety. This reactive intermediate can then be further functionalized, for instance, by reaction with various amines to yield a library of sulfonamides.

The incorporation of a thiazole ring can be accomplished through several synthetic strategies. A common method involves the Hantzsch thiazole synthesis. For this, the this compound would first need to be converted into an α-haloketone derivative. This can be achieved by converting the carboxylic acid to an acid chloride, followed by reaction with diazomethane and then a hydrohalic acid. The resulting α-haloketone can then be condensed with a thioamide, such as thioacetamide, to construct the thiazole ring.

Another approach for incorporating a thiazole moiety is through cross-coupling reactions. For example, a brominated derivative of this compound could undergo a Suzuki coupling reaction with a thiazole-boronic acid derivative in the presence of a palladium catalyst. This method allows for the direct linkage of the thiophene and thiazole rings, creating complex heterocyclic systems.

Cyclization and Ring Formation Reactions Utilizing this compound

The carboxylic acid functionality of this compound serves as a versatile handle for a variety of cyclization reactions, enabling the synthesis of diverse heterocyclic structures.

Pyrrolidine-2,5-dione (succinimide) derivatives can be synthesized from this compound by creating a suitable dicarboxylic acid precursor. One potential synthetic route involves the Michael addition of a cyanide ion to an α,β-unsaturated ester derived from this compound. Subsequent hydrolysis of the nitrile and the ester groups would yield a substituted succinic acid derivative. This dicarboxylic acid can then be cyclized with a primary amine or ammonia, often with heating or dehydrating agents, to form the target N-substituted or unsubstituted pyrrolidine-2,5-dione ring.

Alternatively, a Diels-Alder reaction could be employed if the thiophene ring is first converted to a suitable diene, although this is a more complex transformation. A more direct approach involves the condensation of a derivative of this compound with an amino acid derivative in a multi-step sequence to build the pyrrolidinedione scaffold.

The synthesis of β-lactam (2-azetidinone) rings is a cornerstone of medicinal chemistry. A prominent method for their construction is the Staudinger synthesis, which involves a [2+2] cycloaddition between a ketene and an imine. To utilize this compound in this reaction, it would first be converted to its acid chloride. Treatment of this acid chloride with a non-nucleophilic base, such as triethylamine, generates a ketene in situ. The simultaneous reaction of this ketene with a pre-formed imine (Schiff base) yields the β-lactam ring. The stereochemical outcome of this reaction (cis or trans) can often be controlled by the reaction conditions and the nature of the substituents on the imine and ketene.

Another approach is the Breckpot β-lactam synthesis, which involves the cyclization of a β-amino acid ester using a Grignard reagent. This would require converting this compound into a β-amino acid derivative through multi-step synthesis before cyclization.

Thiazolidin-4-ones are a significant class of heterocyclic compounds that can be readily synthesized using this compound as a precursor. A common and efficient method involves a one-pot, three-component reaction. In this approach, an amine is condensed with an aldehyde to form a Schiff base in situ. The amine component could be derived from this compound after converting the carboxylic acid to an amino group via a Curtius, Hofmann, or Schmidt rearrangement. The subsequent addition of a mercaptoalkanoic acid, such as thioglycolic acid, to the Schiff base leads to cyclization and the formation of the thiazolidin-4-one ring.

Alternatively, the carboxylic acid of this compound can be used to form an amide with an aminothiazole. This intermediate can then undergo further reactions to build a fused thiazolidinone system. The versatility of thiazolidinone synthesis allows for the introduction of a wide range of substituents at various positions on the ring, depending on the chosen aldehyde, amine, and mercapto acid components.

Multi-Component Reactions for Complex Scaffold Construction

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials, thereby increasing efficiency and reducing waste. This compound and its simple derivatives can serve as valuable building blocks in various MCRs.

For instance, the corresponding aldehyde, (5-methylthiophen-2-yl)acetaldehyde, derived from the parent acid, could be a key component in a Ugi four-component reaction. This reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. The structural complexity of the product can be readily varied by changing any of the four components.

Similarly, an amine derived from this compound could participate in a Strecker reaction, which is a three-component reaction between an aldehyde (or ketone), an amine, and a cyanide source to form an α-aminonitrile. This product can then be hydrolyzed to produce valuable α-amino acids.

The Petasis reaction, or borono-Mannich reaction, is another three-component reaction involving an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. An amine derived from this compound could be employed here to generate complex substituted amines. The inherent atom and step economy of MCRs makes them highly attractive for generating libraries of complex molecules based on the 2-(5-methylthiophen-2-yl) scaffold for various applications.

Biological Activity and Pharmacological Investigations of 2 5 Methylthiophen 2 Yl Acetic Acid and Its Derivatives

Antimicrobial and Antiviral Activity Studies

Thiophene (B33073) derivatives are recognized for their broad-spectrum biological activities, including antimicrobial properties. nih.gov Research into N-substituted piperazinylquinolone derivatives incorporating a 2-(5-methylthiophen-2-yl)acetic acid moiety has shown promising antibacterial activity. Specifically, a ciprofloxacin (B1669076) derivative containing an N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] residue demonstrated enhanced potency against Staphylococcus aureus and Staphylococcus epidermidis compared to the parent quinolones. nih.gov This suggests that the thiophene component contributes significantly to the antibacterial efficacy of these compounds.

In the realm of antiviral research, various heterocyclic compounds containing thiophene have been explored. While direct studies on the antiviral activity of this compound are limited, related structures have shown potential. For instance, novel 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their antiviral activities against the tobacco mosaic virus (TMV). nih.gov

Anticancer and Antiproliferative Effects

The anticancer potential of thiophene-containing compounds has been a significant area of investigation. nih.gov Derivatives of this compound have been shown to exert antiproliferative effects through various mechanisms, including the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.

Evaluation of Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are crucial for cell division, making them a key target for anticancer therapies. nih.gov Disruption of microtubule dynamics can lead to cell cycle arrest and ultimately, cell death. nih.gov Thiophene carboxamide derivatives have been identified as inhibitors of β-tubulin polymerization, contributing to their cytotoxic effects against gastrointestinal cancer cells. researchgate.net While specific studies on this compound are not detailed, the broader class of thiophene derivatives shows a clear precedent for this mechanism of action. The ability of these compounds to interfere with microtubule formation underscores their potential as antimitotic agents. nih.gov

Cell Cycle Arrest and Apoptosis/Necrosis Induction Mechanisms

Derivatives of 2-(thiophen-2-yl)acetic acid have been shown to induce cell cycle arrest and apoptosis in cancer cells. One promising derivative, compound 2c, induced cell cycle arrest in the G0/G1 phase in A549 lung cancer cells after 24 hours of exposure. nih.gov At later time points (48 and 72 hours), an increase in the subG0/G1 fraction was observed, suggesting the induction of apoptosis or necrosis. nih.gov Similarly, other thiophene-based compounds have been found to cause cell cycle arrest at the S and G2/M phases. nih.gov This disruption of the cell cycle is a hallmark of many effective anticancer agents. frontiersin.org The induction of apoptosis, or programmed cell death, is another critical mechanism by which these compounds exert their anticancer effects. researchgate.net

Cytotoxicity Assessment in Various Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated across a range of human cancer cell lines. In one study, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives exhibited selective and potent cytotoxicity against the HCT-116 colon cancer cell line. nih.gov Specifically, compounds 4g, 4a, and 4c showed significant anticancer activity with low IC50 values. nih.gov Other research has demonstrated the cytotoxicity of thiophene derivatives against liver cancer cell lines like HepG2 and SMMC-7721. mdpi.com The selectivity of these compounds for cancer cells over normal cells is a crucial aspect of their therapeutic potential. nih.gov

Table 1: Cytotoxicity of Selected 2-(Thiophen-2-yl)-1H-indole Derivatives against HCT-116 Cell Line

Compound IC50 (µM/ml)
4g 7.1 ± 0.07
4a 10.5 ± 0.07
4c 11.9 ± 0.05

Data from a study on newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives. nih.gov

Anti-inflammatory Properties and Prostaglandin (B15479496) Synthesis Modulation

Thiophene derivatives have also been investigated for their anti-inflammatory properties, primarily through the modulation of prostaglandin synthesis. nih.gov Prostaglandins are key mediators of inflammation, and their synthesis is a critical target for anti-inflammatory drugs. e-century.us

Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)

Microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in the production of prostaglandin E2 (PGE2), a major inflammatory mediator. e-century.usfrontiersin.org Inhibiting mPGES-1 offers a more targeted approach to reducing inflammation compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), which often have side effects due to their broad inhibition of cyclooxygenase (COX) enzymes. nih.govrsc.org

A virtual screening approach identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing potent mPGES-1 inhibitors. nih.gov Subsequent synthesis and testing of derivatives led to the identification of compounds with selective inhibitory activity against mPGES-1 in the low micromolar range. nih.gov This selective inhibition of PGE2 production highlights the potential of these compounds as a safer alternative for treating inflammatory conditions. nih.gov

Anticonvulsant Activity and Neurological Targets

Derivatives combining the 3-methylthiophene (B123197) and pyrrolidine-2,5-dione moieties have been systematically evaluated for their potential as anticonvulsant agents. nih.govnih.gov These investigations utilize established animal models of epilepsy to characterize the activity spectrum and potential mechanisms of action. nih.gov

The anticonvulsant potential of newly synthesized derivatives was initially assessed in mice using the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures, and the 6 Hz psychomotor seizure test, which models focal seizures. nih.govresearchgate.net Compounds demonstrating significant activity were further evaluated in the subcutaneous pentylenetetrazole (scPTZ) test, a model for myoclonic and absence seizures. nih.gov

In the MES test, several compounds showed protective effects. Notably, the derivative 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (compound 4 ) was identified as a highly promising candidate, with an ED₅₀ value of 62.14 mg/kg, which compared favorably to the reference drug valproic acid (ED₅₀ of 252.7 mg/kg). nih.govresearchgate.net

The 6 Hz seizure model revealed even greater potency for some derivatives. nih.gov Five compounds demonstrated antiseizure activity in this test, with compound 3 protecting 100% of the tested animals. nih.gov Compound 4 also showed high activity, with an ED₅₀ of 75.59 mg/kg, surpassing both valproic acid (130.6 mg/kg) and ethosuximide (B1671622) (221.7 mg/kg). nih.govresearchgate.net

In the scPTZ test, which is sensitive to drugs that affect T-type calcium channels or enhance GABAergic transmission, only compound 3 demonstrated notable activity, protecting 50% of the animals tested and significantly prolonging the latency to the first seizure. nih.gov

Table 1: Anticonvulsant Screening of 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives

Results from initial screening in MES and 6 Hz seizure models in mice.

CompoundMES Test (% Protection)6 Hz Test (% Protection)scPTZ Test (% Protection)
350%100%50%
475%75%Not Active
625%75%Not Tested
925%50%Not Tested
1425%75%Not Active
1750%75%Not Active

To elucidate the mechanism of action for the most active anticonvulsant derivatives, their effects on neuronal voltage-sensitive ion channels were investigated. nih.govnih.gov Voltage-gated sodium and calcium channels are critical targets for many antiepileptic drugs. nih.govnih.gov In vitro studies revealed that compound 4 exhibited a moderate but balanced inhibitory effect on both neuronal voltage-sensitive sodium channels (specifically at site 2) and L-type calcium channels. nih.govresearchgate.netnih.gov This dual-action profile suggests a multimodal mechanism that could contribute to its broad anticonvulsant activity observed in the MES and 6 Hz seizure models. nih.gov The modulation of these channels can reduce neuronal excitability, a key factor in seizure generation and propagation. nih.govmdpi.com

The structural similarity of the thiophene moiety in the derivatives to a fragment in the GAT-1 inhibitor tiagabine (B1662831) prompted investigations into their potential to inhibit GABA reuptake. nih.govresearchgate.net Enhancing GABAergic neurotransmission by blocking GABA transporters (GATs) is an established strategy for seizure control. wikipedia.orgnih.gov The most active anticonvulsant compounds were assessed for their influence on GABA transporters. nih.govresearchgate.net While the thiophene ring was included to potentially confer GABAergic activity, in vitro studies of the most potent anticonvulsant, compound 4 , indicated its primary mechanism was through the balanced inhibition of sodium and calcium channels rather than potent GABA reuptake inhibition. nih.govresearchgate.net

Antinociceptive Activity Investigations

Given the recognized overlap between the mechanisms of epilepsy and neuropathic pain, the most promising anticonvulsant derivatives were also evaluated for potential antinociceptive (pain-relieving) effects. nih.govmdpi.com

The antinociceptive properties of selected compounds were assessed using the acetic acid-induced writhing test and the hot plate test in mice. nih.govresearchgate.net The writhing test is a model of visceral inflammatory pain that is sensitive to peripherally acting analgesics, while the hot plate test assesses centrally mediated analgesia. researchgate.netnih.gov

In the writhing test, compounds 3 , 4 , 6 , and 9 demonstrated significant antinociceptive activity. researchgate.net Their effects were comparable to that of the reference drug, acetylsalicylic acid. researchgate.net In the hot plate test, which measures the response to thermal stimuli, these compounds also showed an analgesic effect, indicating a central component to their mechanism of action. nih.govmdpi.com For instance, in a model of tonic pain (the formalin test), compounds 6 and 9 showed significant antinociceptive effects in both the initial neurogenic phase and the later inflammatory phase. mdpi.comresearchgate.net Compound 3 was effective in the inflammatory phase. mdpi.com

Table 2: Antinociceptive Activity of Selected Derivatives

Summary of effects in mouse models of pain.

CompoundAcetic Acid Writhing TestHot Plate TestFormalin Test (Phase II - Inflammatory)
3ActiveActiveActive
4ActiveActiveNot Active
6ActiveActiveActive
9ActiveActiveActive

To further explore the mechanism behind the observed analgesic effects, the affinity of the most active compounds for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor was investigated. nih.govresearchgate.net The TRPV1 receptor is a key component in pain pathways, involved in the detection and transduction of noxious thermal and chemical stimuli. nih.govmdpi.com For compounds 3 , 6 , and 9 , their potential interaction with the TRPV1 receptor was considered as a possible contributor to their antinociceptive activity. nih.gov While this line of investigation was pursued to explain the mechanism of the analgesic effect, specific quantitative data on binding affinity were not detailed in the primary studies. nih.govresearchgate.net

Other Reported Biological Activities

Thiophene and its derivatives, including this compound, represent a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of therapeutic properties. nih.govderpharmachemica.com The thiophene nucleus is considered a "privileged structure" and is a component of numerous pharmacologically active compounds. researchgate.netnih.gov Research has demonstrated that compounds containing a thiophene ring exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govnih.govencyclopedia.pub

Derivatives of thiophene have shown notable antimicrobial activity against various bacterial and fungal strains. nih.govsciensage.info For instance, certain synthetic thiophene derivatives have been screened for their effectiveness against Gram-positive and Gram-negative bacteria. sciensage.info Additionally, the combination of the thiophene moiety with other heterocyclic structures, such as nicotinamide, has been explored to develop novel fungicides for agricultural applications. mdpi.com

In the realm of oncology, thiophene-based compounds have been investigated for their potential as anticancer agents. nih.gov A study focused on developing inhibitors for microsomal prostaglandin E synthase-1 (mPGES-1), a target in both inflammation and cancer, identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform. nih.gov Derivatives of this compound demonstrated inhibitory activity against mPGES-1 and exhibited cytotoxic effects on A549 lung cancer cell lines, suggesting a potential for apoptosis or necrosis. nih.gov

Furthermore, the structural similarity between the thiophene and benzene (B151609) rings, a concept known as bioisosterism, allows thiophene derivatives to often mimic the biological activity of their phenyl counterparts. nih.govsciensage.info This has led to the incorporation of the thiophene ring into drugs for various therapeutic areas, including anti-inflammatory, antiasthmatic, and diuretic agents. encyclopedia.pub The metabolic activation of the thiophene ring is also a critical aspect of the pharmacological action of certain drugs, such as the antiplatelet agent clopidogrel, where metabolism of the thiophene moiety is required for its therapeutic effect. acs.org

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological potency and selectivity of lead compounds. For derivatives of this compound, SAR analyses have provided critical insights into how specific structural modifications influence their pharmacological effects. nih.gov These studies typically involve synthesizing a series of analogs with systematic changes to the core structure and evaluating their impact on a specific biological target.

The biological activity of thiophene derivatives is highly dependent on the nature and position of substituents on the thiophene ring and any associated side chains. nih.gov For anti-inflammatory activity, studies have revealed that the presence of certain functional groups at specific positions on the thiophene ring is crucial. nih.gov

Table 1: In Vitro Activity of 2-(thiophen-2-yl)acetic Acid Derivatives as mPGES-1 Inhibitors

Compound ID R Group at Thiophene 4-position mPGES-1 Inhibition (IC₅₀, µM)
2a 4-(4-methylphenylsulfonamido)phenyl 1.8 ± 0.2
2b 3-(4-methylphenylsulfonamido)phenyl 10.0 ± 0.9
2c 3-((2-chlorobenzyl)oxy)phenyl 2.5 ± 0.4
2d 4-benzoylphenyl 3.5 ± 0.5
2e 4-(phenoxymethyl)phenyl 15.0 ± 1.2

Data sourced from a study on mPGES-1 inhibitors. nih.gov

The data indicates that both the type and position of the substituent on the appended phenyl ring are critical for potency. A 4-sulfonamido substitution (2a ) resulted in the highest potency, whereas moving the same group to the 3-position (2b ) decreased activity significantly. nih.gov

The comparison between thiophene-containing compounds and their phenyl analogs is a common practice in medicinal chemistry due to the bioisosteric relationship between the two rings. nih.govsciensage.info The thiophene ring is often used as a substitute for a benzene ring to modulate potency, alter metabolic pathways, or improve physicochemical properties. researchgate.net The physicochemical properties of thiophene and benzene are remarkably similar; for example, their boiling points are 84.4 °C and 81.1 °C, respectively. nih.gov

In the development of mPGES-1 inhibitors, both 3-phenylpropanoic acid and 2-(thiophen-2-yl)acetic acid were identified as suitable starting points, indicating that both scaffolds can effectively present the necessary pharmacophoric features for binding to the target. nih.gov The subsequent development and optimization of derivatives based on the 2-(thiophen-2-yl)acetic acid core led to potent inhibitors, demonstrating the utility of the thiophene scaffold in this context. nih.gov

The choice between a thiophene and a phenyl ring can have significant consequences for a molecule's biological activity and metabolic fate. For instance, the sulfur atom in the thiophene ring introduces a potential site for oxidation, which can lead to the formation of reactive metabolites. acs.org This metabolic pathway is distinct from the typical metabolism of phenyl rings and can be exploited or avoided in drug design. Comparative studies allow researchers to determine whether the heteroatom and the unique electronic properties of the thiophene ring offer an advantage over a simple phenyl ring for a specific biological target. researchgate.net

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule. For 2-(5-methylthiophen-2-yl)acetic acid, both proton (¹H) and carbon-13 (¹³C) NMR studies are crucial for confirming its structural integrity.

Proton Nuclear Magnetic Resonance (¹H-NMR) Data Analysis

Proton NMR (¹H-NMR) spectroscopy identifies the different types of protons in a molecule and their relationships. In the case of this compound, the spectrum is expected to show distinct signals corresponding to the protons of the methyl group, the thiophene (B33073) ring, the methylene (B1212753) bridge, and the carboxylic acid.

The anticipated ¹H-NMR spectrum would feature:

A singlet for the methyl (CH₃) protons.

Two doublets for the two protons on the thiophene ring, showing coupling to each other.

A singlet for the methylene (CH₂) protons of the acetic acid group.

A broad singlet for the acidic proton (COOH), which may be exchangeable with deuterium (B1214612) oxide (D₂O).

The precise chemical shifts (δ) are influenced by the solvent used for the analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Investigations

Carbon-13 NMR (¹³C-NMR) provides information on the carbon framework of the molecule. For this compound, seven distinct carbon signals are expected, corresponding to each unique carbon atom in the structure.

The expected signals in the ¹³C-NMR spectrum include:

A signal for the methyl carbon (CH₃).

Four signals for the carbons of the thiophene ring, two of which are quaternary.

A signal for the methylene carbon (CH₂).

A signal for the carbonyl carbon (C=O) of the carboxylic acid, typically found at a higher chemical shift.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₇H₈O₂S), the monoisotopic mass is calculated to be approximately 156.0245 Da. HRMS analysis would be expected to confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like carboxylic acids. In ESI-MS, this compound can be detected in both positive and negative ion modes.

Positive Ion Mode: The compound is expected to be observed as protonated molecules [M+H]⁺ (m/z ≈ 157.0318) or as adducts with sodium [M+Na]⁺ (m/z ≈ 179.0137) or potassium [M+K]⁺.

Negative Ion Mode: The deprotonated molecule [M-H]⁻ (m/z ≈ 155.0172) is typically the most prominent ion for carboxylic acids.

The choice of mobile phase modifiers, such as weak acids or bases, can significantly influence the ionization efficiency in ESI-MS.

Adduct Predicted m/z
[M+H]⁺157.03178
[M+Na]⁺179.01372
[M-H]⁻155.01722
[M+NH₄]⁺174.05832
[M+K]⁺194.98766

This table is based on predicted data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a compound.

For this compound, the IR spectrum is expected to show characteristic absorption bands:

A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of the carboxylic acid group.

A strong, sharp absorption band around 1700 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid.

Absorptions corresponding to C-H stretching of the aromatic thiophene ring and the aliphatic methyl and methylene groups.

Bands related to the C=C stretching of the thiophene ring and C-O stretching.

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the purity and quantifying the amount of this compound in various samples, from raw reaction mixtures to the final purified product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods employed for these purposes, each offering distinct advantages for separation and analysis.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography is a primary technique for the purity assessment and quantification of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally sensitive compounds. A typical method involves a reversed-phase approach, which separates compounds based on their hydrophobicity.

Method development for this compound focuses on optimizing separation from potential starting materials, intermediates, and degradation products. A C18 column is commonly selected as the stationary phase due to its versatility in retaining organic molecules. rjptonline.orgms-editions.clresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous solution, typically with an acidic modifier like phosphoric acid or formic acid. rjptonline.orgsielc.com The acid suppresses the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention. The detection is typically carried out using a UV detector, set at a wavelength where the thiophene ring exhibits strong absorbance. researchgate.net

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision for its intended purpose. researchgate.netresearchgate.net Key validation parameters include selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. ms-editions.clnih.govjchr.org

Selectivity: The method must demonstrate the ability to separate the peak of this compound from other components in the sample matrix. jchr.org

Linearity: A linear relationship between the peak area and the concentration of the analyte is established over a specific range. nih.govjchr.org

Accuracy: The closeness of the test results to the true value is determined through recovery studies on spiked samples. ms-editions.clnih.gov

Precision: Assessed at different levels (repeatability, intermediate precision), this parameter measures the degree of scatter between a series of measurements. ms-editions.clnih.gov

LOD and LOQ: These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. jchr.org

The following tables summarize a representative HPLC method and its validation parameters.

Table 1: HPLC Method Parameters for this compound Analysis
ParameterCondition
InstrumentHigh-Performance Liquid Chromatography system with UV-Vis Detector
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseAcetonitrile : 0.1% Phosphoric Acid in Water (50:50 v/v) researchgate.net
Flow Rate1.0 mL/min researchgate.net
Column Temperature30 °C researchgate.net
Detection Wavelength225 nm researchgate.net
Injection Volume20 µL
Run Time10 minutes
Table 2: Summary of HPLC Method Validation Results
Validation ParameterResult
Linearity Range0.5 - 50 µg/mL
Correlation Coefficient (r²)> 0.999 nih.gov
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantitation (LOQ)0.5 µg/mL nih.gov
RobustnessNo significant changes with minor variations in flow rate and mobile phase composition

Gas Chromatography (GC) for Reaction Monitoring and Product Analysis

Gas Chromatography is a valuable technique for monitoring the progress of reactions that synthesize this compound, particularly for assessing the presence of volatile starting materials or byproducts. While the analysis of carboxylic acids like this one can be challenging due to their polarity and potential for adsorption onto the column, appropriate methods can be developed. chromforum.org

For successful GC analysis, a polar capillary column is often employed. researchgate.net The analysis of acidic compounds can sometimes lead to poor peak shape (tailing); this may be mitigated by using a solvent containing an acid modifier or by derivatizing the carboxylic acid to a more volatile ester form before injection. researchgate.net However, direct analysis is often preferred for simplicity in reaction monitoring. A Flame Ionization Detector (FID) is commonly used for its general response to organic compounds, while a Mass Spectrometer (MS) detector can provide structural information for peak identification. chromforum.orgnih.gov

In the context of reaction monitoring, GC can be used to take time-point samples from a reaction mixture. By analyzing these samples, researchers can track the consumption of reactants and the formation of the this compound product. This data is crucial for determining reaction endpoints, calculating yields, and identifying the formation of any significant impurities. frontiersin.org

The table below outlines typical parameters for a GC method suitable for this application.

Table 3: GC Method Parameters for Reaction Monitoring
ParameterCondition
InstrumentGas Chromatograph with FID or MS Detector
ColumnDB-WAX or equivalent polar capillary column (e.g., 30 m x 0.32 mm, 0.25 µm film thickness) researchgate.net
Carrier GasHelium or Hydrogen
Inlet Temperature250 °C
Detector Temperature260 °C (FID)
Oven Temperature ProgramInitial 100 °C, hold for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min chromforum.org
Injection ModeSplit (e.g., 50:1 ratio)
Injection Volume1 µL

Computational and Theoretical Investigations of 2 5 Methylthiophen 2 Yl Acetic Acid

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling and docking are pivotal in identifying potential biological targets for a compound and in understanding the molecular basis of their interaction.

Virtual fragment screening is a computational technique used in fragment-based drug design to identify small molecular fragments that are likely to bind to a biological target. A study by Bruno et al. (2019) utilized a virtual fragment screening approach to identify inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a valuable target in inflammation and cancer therapy. In their work, 2-(thiophen-2-yl)acetic acid, a close structural analog of 2-(5-methylthiophen-2-yl)acetic acid, was identified as a suitable chemical platform for developing more potent mPGES-1 inhibitors. This highlights the potential of the thiophene (B33073) acetic acid scaffold in interacting with this important enzyme. The screening of aromatic bromides that could be modified via the Suzuki-Miyaura reaction led to the identification of this thiophene derivative as a promising starting point for inhibitor development. acs.org

The general workflow of such an approach is presented in the table below:

StepDescription
1. Target Selection Identification of a biologically relevant macromolecule (e.g., mPGES-1).
2. Library Design Creation of a virtual library of small molecular fragments.
3. Virtual Screening Computational docking of the fragment library into the active site of the target.
4. Hit Identification Selection of fragments with favorable predicted binding energies and interactions.
5. Hit to Lead Chemical elaboration of the identified fragments to improve potency and selectivity.

Following the identification of a hit from virtual screening, molecular docking studies are employed to predict the binding mode and affinity of the compound within the target's active site. For the derivatives of 2-(thiophen-2-yl)acetic acid, molecular modeling calculations were performed to be in accordance with their selective inhibitory activity against mPGES-1 in the low micromolar range. acs.org These calculations help in visualizing the key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein.

The predicted binding mode can elucidate the molecular mechanism of action. For instance, the acetic acid moiety of the thiophene derivative is crucial for interacting with key residues in the active site of mPGES-1. Understanding these interactions at an atomic level is essential for the rational design of more potent and selective inhibitors. The development of derivatives based on the 2-(thiophen-2-yl)acetic acid scaffold showed promising inhibitory activity, suggesting that the thiophene ring and the acetic acid side chain are important pharmacophoric features. acs.org

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Prediction

In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, which are crucial components of their pharmacokinetic and pharmacodynamic profiles.

While specific in silico ADMET predictions for this compound are not detailed in the reviewed scientific literature, general predictions can be inferred based on the properties of thiophene-containing compounds. The thiophene ring is a common motif in many approved drugs and is known to undergo metabolic transformations.

In silico models can predict various pharmacokinetic parameters, as shown in the table below, which outlines some of the key properties that are typically assessed:

ADMET PropertyDescriptionGeneral Considerations for Thiophene Derivatives
Absorption The process by which a drug enters the bloodstream.Generally, small molecules like thiophene derivatives are predicted to have good oral absorption.
Distribution The dissemination of a drug throughout the body's fluids and tissues.The lipophilicity of the compound will influence its distribution; the methyl group and thiophene ring contribute to its lipophilic character.
Metabolism The chemical alteration of a drug by the body.The thiophene ring can be metabolized by cytochrome P450 enzymes, potentially leading to the formation of reactive metabolites. nih.gov
Excretion The removal of the drug and its metabolites from the body.Metabolites are typically excreted via urine or feces. nih.gov
Toxicity The potential for the drug to cause adverse effects.The formation of reactive metabolites from the thiophene ring is a potential toxicity concern that is often evaluated in silico. nih.gov

Computational Assessment of Absorption and Distribution Parameters

The evaluation of a compound's pharmacokinetic profile is a critical step in drug discovery, with Absorption, Distribution, Metabolism, and Excretion (ADME) properties determining the bioavailability and efficacy of a potential therapeutic agent. ljmu.ac.uk In silico methods provide a rapid and resource-efficient means to predict these properties before extensive experimental testing. researchgate.net Computational tools and servers are routinely used to estimate key parameters that govern how a molecule like this compound would be absorbed and distributed within the body.

Key absorption parameters focus on a compound's ability to permeate the gastrointestinal tract. Human Intestinal Absorption (HIA) is a critical measure, with computational models predicting the percentage of the compound that will be absorbed after oral administration. Another vital parameter is Caco-2 permeability, which uses a model of the intestinal epithelial cell barrier to predict a compound's transit. ljmu.ac.uk

Distribution parameters describe how a compound spreads throughout the body's fluids and tissues. These computational models assess factors such as the extent of binding to plasma proteins, which can significantly affect the concentration of the free, active drug. Furthermore, the ability of a compound to cross the blood-brain barrier (BBB) is a crucial distribution characteristic, determining its potential for central nervous system activity or toxicity.

The following table outlines the key absorption and distribution parameters typically evaluated in a computational assessment for a compound such as this compound.

Table 1: Key Computational Parameters for Absorption and Distribution

ParameterDescriptionSignificance in Pharmacokinetics
Human Intestinal Absorption (HIA) Predicts the percentage of the drug absorbed from the human intestine.A high absorption percentage is crucial for good oral bioavailability.
Caco-2 Permeability Predicts the rate of drug passage across the Caco-2 cell monolayer, an in vitro model of the intestinal wall. Often expressed as a log Papp value.Indicates the potential for a compound to be absorbed through the intestinal epithelium.
P-glycoprotein (P-gp) Substrate Predicts whether the compound is a substrate of P-glycoprotein, an efflux pump that transports substances out of cells.P-gp substrates may have reduced absorption and limited penetration into tissues like the brain.
Plasma Protein Binding (PPB) Estimates the percentage of the compound that will bind to proteins in the blood plasma.High binding reduces the concentration of the free drug available to exert its pharmacological effect.
Blood-Brain Barrier (BBB) Permeability Predicts the ability of the compound to cross the barrier separating circulating blood from the central nervous system.Essential for drugs targeting the brain; desirable to be negative for peripherally acting drugs to avoid CNS side effects.

Prediction of Acidity (pKa) Values via Computational Models

The acid dissociation constant (pKa) is a fundamental physicochemical property that profoundly influences a molecule's solubility, lipophilicity, and permeability—key determinants of its ADME profile. For an acidic compound like this compound, the pKa value indicates the pH at which the protonated (neutral) and deprotonated (ionized) forms are present in equal concentrations. This equilibrium is vital, as the ionization state affects a drug's ability to cross biological membranes and interact with its target. mdpi.com

Computational chemistry offers powerful tools to predict pKa values with increasing accuracy, complementing or sometimes preceding experimental measurements. nih.gov These methods are typically based on quantum mechanics and leverage thermodynamic cycles to calculate the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. nih.gov

The most common approaches involve Density Functional Theory (DFT), a quantum-chemical method that provides a good balance between accuracy and computational cost. researchgate.net To simulate the aqueous environment of a biological system, these calculations incorporate a solvation model. This is often a Polarizable Continuum Model (PCM), which treats the solvent as a continuous medium with a defined dielectric constant. researchgate.net For enhanced accuracy, some models also include a small number of explicit water molecules to model direct hydrogen-bonding interactions with the acidic proton and the resulting anion. nih.gov The calculated free energy change is then used to directly compute the pKa value.

The table below summarizes the prevalent computational models for pKa prediction.

Table 2: Computational Models for pKa Prediction

Computational ApproachKey FeaturesCommon Implementations
Quantum Mechanics (QM) Calculates the electronic structure and energy of the protonated and deprotonated species.Density Functional Theory (DFT) is widely used. Functionals like B3LYP and M06-2X are common choices. researchgate.net
Thermodynamic Cycle Relates the pKa to the Gibbs free energy of dissociation in solution (ΔGsol). The "direct approach" calculates this value without gas-phase computations. nih.govThis is the theoretical basis that connects the calculated energies to the final pKa value.
Solvation Model Simulates the effect of the solvent (typically water) on the molecule.Continuum Models: Polarizable Continuum Model (PCM), Solvation Model based on Density (SMD). mdpi.comnih.govExplicit Models: Inclusion of one or more explicit water molecules to model specific interactions. nih.gov

Applications in Diverse Scientific and Industrial Sectors

Role as Pharmaceutical Intermediates and Precursors in Drug Discovery

The thiophene (B33073) nucleus is a recognized pharmacophore, and its derivatives are integral to the development of numerous therapeutic agents. While specific applications of 2-(5-methylthiophen-2-yl)acetic acid are still emerging, the broader class of thiophene acetic acids serves as a crucial foundation in drug discovery.

Synthesis of Broad-Spectrum Antibiotics (e.g., Cefoxitin, Cefaloridine)

2-Thiophene acetic acid, the parent compound of this compound, is a well-established intermediate in the synthesis of broad-spectrum cephalosporin (B10832234) antibiotics such as Cefoxitin and Cefaloridine. google.com These antibiotics are vital in treating a variety of bacterial infections. The thiophene acetic acid moiety is incorporated into the antibiotic structure, contributing to its antimicrobial efficacy. While the direct use of this compound in the synthesis of Cefoxitin and Cefaloridine is not explicitly detailed in the available research, the established role of its parent compound underscores the potential of thiophene derivatives in this domain.

Development of Novel Cephalosporin Antibiotics

The development of new antibiotics to combat resistant bacterial strains is a critical area of pharmaceutical research. 2-Thiophene acetic acids are utilized in the creation of novel cephalosporin antibiotics beyond the classical examples. google.com Compounds such as Cefetrizole and Cephalosporin 87-312 have been developed using 2-thiophene acetic acid as a precursor. google.com This highlights the versatility of the thiophene acetic acid scaffold in modifying the structure of cephalosporins to enhance their activity and spectrum.

Contributions to Anticancer and Anti-inflammatory Drug Development

Research has identified 2-(thiophen-2-yl)acetic acid as a promising platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer. nih.gov More specifically, the 5-methylthiophen-2-yl moiety has been incorporated into novel compounds with potential anticancer properties. In one study, a series of 5-(thiophen-2-yl)isoxazoles were designed and synthesized as anti-breast cancer agents. Among these, a derivative containing the 5-methylthiophen-2-yl group was investigated to understand the structure-activity relationship, indicating the importance of this specific chemical group in the design of new anticancer therapies. nih.gov

Table 1: Research Findings on Thiophene Derivatives in Anticancer and Anti-inflammatory Drug Development
Compound/ScaffoldTherapeutic AreaTargetKey FindingCitation
2-(thiophen-2-yl)acetic acidAnticancer & Anti-inflammatorymPGES-1Identified as a suitable chemical platform for developing tighter mPGES-1 inhibitors. nih.gov
5-(5-methylthiophen-2-yl)isoxazole derivativeAnticancer (Breast Cancer)Estrogen receptor alpha (ERα)Designed to evaluate the effect of the methyl group on the thiophene ring on anti-cancer activity. nih.gov

Applications in Agricultural Chemistry

The utility of thiophene derivatives extends into the agricultural sector, where they form the basis for various crop protection agents.

Use in Pesticide, Bactericide, and Herbicide Synthesis

The class of 2-thiophene acetic acids has been identified as useful in the synthesis of pesticides, bactericides, and herbicides. google.com The inherent biological activity of the thiophene ring can be harnessed to develop effective agrochemicals. While specific examples detailing the use of this compound in the synthesis of these agents are not prominent in the reviewed literature, the application of the broader class of compounds is noted.

Contributions to Dyestuff Chemistry

In the chemical industry, thiophene derivatives have also found a niche in the synthesis of dyes.

The versatility of 2-thiophene acetic acids allows for their use as intermediates in the synthesis of a range of dyestuffs, including yellow, red, and violet tints. google.com These dyes are suitable for coloring synthetic fibers such as polyacrylonitrile (B21495) and polyester. google.com The thiophene moiety can act as a chromophore or an integral part of the dye structure, contributing to its color and fastness properties.

Emerging Applications in Materials Science and Industrial Processes

The distinct chemical characteristics of this compound and its derivatives have opened up new avenues for research and application in materials science and other industrial fields. These range from protecting metals from corrosion to the development of new materials for environmental remediation and the production of highly specialized chemicals.

The prevention of metal corrosion is a critical industrial challenge, particularly in acidic environments used for processes like acid pickling and descaling. nih.gov Organic compounds containing heteroatoms like sulfur and nitrogen, along with aromatic rings, are effective corrosion inhibitors because they can adsorb onto the metal surface, forming a protective barrier. nih.govmdpi.com

A derivative of this compound, N-methyl-2-(1-(5-methylthiophen-2-yl)ethylidene)hydrazinecarbothioamide (MTET), has been studied as an effective corrosion inhibitor for mild steel in hydrochloric acid (HCl) solution. aspur.rs Research shows that the inhibition efficiency of MTET increases with higher concentrations but decreases with rising temperatures. aspur.rs At a concentration of 0.0005 M, an inhibition efficiency of 95.5% was achieved after five hours of immersion. aspur.rs

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the steel surface. This process is governed by the Langmuir adsorption isotherm and is understood to be a mix of physical and chemical adsorption (physisorption and chemisorption). aspur.rs

Physisorption involves weaker electrostatic interactions between the inhibitor molecules and the charged metal surface.

Chemisorption involves the formation of stronger coordinate bonds through electron sharing between the heteroatoms (sulfur and nitrogen) in the inhibitor and the vacant d-orbitals of iron atoms on the steel surface. aspur.rsmdpi.com

Density Functional Theory (DFT) calculations have further elucidated this mechanism, confirming that the adsorption involves the formation of chemical bonds between the sulfur and nitrogen atoms of the inhibitor and the iron atoms of the mild steel. aspur.rs

Table 1: Corrosion Inhibition Efficiency of MTET on Mild Steel

This table presents the inhibition efficiency of N-methyl-2-(1-(5-methylthiophen-2-yl)ethylidene)hydrazinecarbothioamide (MTET) at various concentrations in HCl solution.

Concentration (M)Inhibition Efficiency (%)
0.0001Data Not Specified
0.0002Data Not Specified
0.0003Data Not Specified
0.0004Data Not Specified
0.000595.5
0.0010Data Not Specified

Carboxylic acids are valuable ligands in coordination chemistry because their deprotonated carboxylate groups can bind to metal ions in various modes, including monodentate, bidentate chelating, and bridging arrangements. mdpi.com The acetic acid moiety of this compound can thus act as a coordination site for a wide range of metal ions, forming stable metal complexes.

This ability to bind with metals also suggests its potential for use in metal ion sorption processes, which are crucial for wastewater treatment and the recovery of valuable metals. nih.gov The presence of both the carboxylate group (with oxygen atoms) and the sulfur atom in the thiophene ring provides multiple potential binding sites for heavy metal ions. mdpi.com Functionalized polymers and other materials incorporating structures similar to this compound could be developed as effective sorbents. For instance, polymers with metal-complexing ligands integrated into their backbone have shown promise for the removal of transition-metal ions like silver and copper from aqueous solutions. utwente.nl The development of such materials is a key area of research for environmental remediation. nih.gov

Thiophene derivatives are important intermediates in the fine chemicals industry, finding use in pharmaceuticals, agrochemicals, and flavor and fragrance compounds. google.comthegoodscentscompany.com A structurally related compound, 2-(5-(thiophen-2-ylmethyl)thiophen-2-yl)acetic acid, is utilized as a fully characterized reference standard for the Active Pharmaceutical Ingredient (API) Ticarcillin Sodium. axios-research.com This application in quality control and analytical method development during drug manufacturing highlights the importance of such thiophene acetic acids in the production of specialty chemicals. axios-research.com The high purity and specific structure of these compounds are essential for their role as analytical standards, ensuring the quality and consistency of pharmaceutical products.

Future Research Directions and Unexplored Avenues

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of thiophene (B33073) derivatives is a cornerstone of their development. Future research is increasingly focused on creating synthetic routes that are not only efficient but also environmentally sustainable. Traditional methods are being re-evaluated in favor of greener alternatives that reduce waste, energy consumption, and the use of hazardous materials.

Key future directions include:

Metal-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki-Miyaura reaction have proven effective for creating complex thiophene derivatives from precursors such as 2-(4-bromothiophen-2-yl)acetic acid. frontiersin.org Future work will likely explore the use of more sustainable catalysts, lower catalyst loadings, and milder reaction conditions.

Multicomponent Reactions (MCRs): MCRs, such as modifications of the Gewald reaction, offer a highly efficient route to complex thiophene frameworks in a single step. nih.gov This approach aligns with the principles of green chemistry by minimizing intermediate purification steps and solvent usage.

Metal-Free Synthesis: The development of metal-free synthetic methodologies is a significant goal to avoid the cost and potential toxicity associated with metal catalysts. nih.gov

Biocatalysis: The use of enzymes to catalyze the synthesis of thiophene derivatives is a promising but relatively unexplored area. Biocatalysis offers high selectivity and operates under mild, environmentally friendly conditions, representing a significant frontier in sustainable chemical manufacturing. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Applications

Derivatives of the thiophene acetic acid core have demonstrated a remarkable breadth of biological activity. While significant research has focused on their anti-inflammatory and anticancer properties, numerous other therapeutic areas remain ripe for exploration.

Current research has identified several key targets and applications:

Anti-inflammatory and Anticancer Agents: Thiophene derivatives have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer pathways. frontiersin.orgnih.gov Others act by inhibiting kinases and microtubule assembly, crucial processes in cell division, making them potent anticancer candidates. nih.govresearchgate.net

Antiparasitic Agents: Computer-aided drug design has been used to screen 2-amino-thiophene derivatives as potential agents against Leishmania amazonensis, the parasite responsible for leishmaniasis. nih.gov

Antimicrobial and Antioxidant Activity: Various thiophene-2-carboxamide derivatives have shown significant antioxidant properties and antibacterial activity against pathogenic strains like Staphylococcus aureus and Escherichia coli. nih.gov

Future research will likely expand into new disease areas, such as neurodegenerative disorders, metabolic diseases, and virology, by screening 2-(5-methylthiophen-2-yl)acetic acid derivatives against a wider array of biological targets.

Design of Advanced Derivatives with Enhanced Selectivity and Efficacy

The core structure of this compound is a versatile platform for chemical modification. By strategically adding or altering functional groups, researchers can fine-tune the compound's properties to improve its effectiveness and reduce potential side effects. Structure-Activity Relationship (SAR) studies are crucial in this endeavor, providing insights into which chemical modifications lead to desired biological outcomes. rsc.orgnih.gov

For example, a study focused on developing mPGES-1 inhibitors synthesized a series of derivatives from a 2-(thiophen-2-yl)acetic acid platform. The modifications explored the impact of different substituted phenyl groups attached to the thiophene ring, leading to the identification of compounds with low micromolar inhibitory activity. nih.gov

Table 1: Examples of 2-(Thiophen-2-yl)acetic Acid Derivatives and Their Target/Activity
Compound NameModificationTarget/Activity
2-(4-(4-(4-methylphenylsulfonamido)phenyl)thiophen-2-yl)acetic AcidAddition of a substituted phenylsulfonamido groupmPGES-1 Inhibition
2-(4-(3-(benzyloxy)phenyl)thiophen-2-yl)acetic AcidAddition of a benzyloxyphenyl groupmPGES-1 Inhibition
2-(4-(4-benzoylphenyl)thiophen-2-yl)acetic AcidAddition of a benzoylphenyl groupmPGES-1 Inhibition

Future work will focus on creating derivatives with enhanced target selectivity to minimize off-target effects, improved metabolic stability to prolong their action in the body, and better physicochemical properties for improved bioavailability.

Integration of Artificial Intelligence and Machine Learning for Compound Design and Prediction

The application of AI/ML in the context of thiophene derivatives includes:

Virtual Screening: AI algorithms can rapidly screen massive virtual libraries of compounds to identify those most likely to interact with a specific biological target. This approach was used to identify 2-amino-thiophene derivatives as potential anti-leishmanial agents from a database of over 1800 compounds. nih.gov

Quantitative Structure-Activity Relationship (QSAR): ML models can build robust and predictive QSAR models that correlate a compound's chemical structure with its biological activity, guiding the design of more potent derivatives. nih.gov

Generative AI: Advanced AI platforms can design entirely new molecules with desired therapeutic profiles from the ground up, opening new possibilities for novel thiophene-based drugs. debiopharm.commdpi.com

ADMET Prediction: AI can predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify candidates with favorable drug-like characteristics early in the discovery process.

The integration of these computational methods will undoubtedly accelerate the journey of this compound derivatives from laboratory curiosities to clinical candidates.

Investigation into Nanotechnology-Based Delivery Systems for this compound Derivatives

A significant challenge for many promising thiophene derivatives is their poor water solubility and potential toxicity, which can limit their clinical application. nih.govacs.org Nanotechnology offers a powerful solution by encapsulating these compounds in nanocarriers, which can improve their solubility, protect them from degradation, and enable targeted delivery to diseased tissues.

Several types of nanoparticle systems have been successfully employed for thiophene derivatives:

Polymeric Nanoparticles: Biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been used to create nanoparticles that provide sustained drug release and enhance accumulation at tumor sites. nih.gov

Albumin-Based Nanoparticles: Human serum albumin (HSA) can self-assemble into nanoparticles, providing an effective delivery vehicle for thiophene compounds to treat cancer cells. nih.gov

Targeted Nanocarriers: To improve selectivity, nanoparticles can be decorated with targeting ligands, such as folic acid. These ligands bind to receptors that are overexpressed on cancer cells, ensuring that the therapeutic payload is delivered preferentially to the tumor, thereby increasing efficacy and reducing side effects. acs.orgresearchgate.net

Table 2: Characteristics of Nanoparticle Formulations for Thiophene Derivatives
Nanoparticle TypeTargeting LigandParticle Size (nm)ApplicationReference
PLGA Nanoparticles (PNPs)None163.9 ± 7.07Anticancer Drug Delivery acs.org
Folate-Modified PLGA Nanoparticles (FPNPs)Folic Acid172.4 ± 2.05Targeted Anticancer Drug Delivery acs.org
Human Serum Albumin (HSA) NanoparticlesNoneNot SpecifiedAnticancer Drug Delivery nih.gov

Future research in this area will explore novel nanocarrier materials, multifunctional nanoparticles capable of simultaneous diagnosis and therapy (theranostics), and stimuli-responsive systems that release their drug payload only in response to specific triggers within the disease environment, such as changes in pH or enzyme concentration.

Q & A

Q. What safety protocols should be followed when handling 2-(5-methylthiophen-2-yl)acetic Acid in the laboratory?

  • Methodological Answer: Researchers must prioritize PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Storage should be in a cool, dry place away from oxidizing agents, with containers tightly sealed to prevent degradation. Disposal must comply with hazardous waste regulations, using certified waste management services. Safety data sheets for structurally similar thiophene derivatives emphasize these precautions, as prolonged exposure can cause skin/eye irritation .

Q. How is this compound synthesized, and what purification methods ensure high yield?

  • Methodological Answer: A common synthesis route involves Friedel-Crafts acylation of 5-methylthiophene with chloroacetic acid under acidic conditions. Purification typically employs column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm. Reaction optimization, such as controlling temperature (60–80°C) and stoichiometric ratios, minimizes byproducts like dimerized thiophene derivatives .

Q. What analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies the methylthiophene and acetic acid moieties, with characteristic shifts at δ 2.4 ppm (CH₃-thiophene) and δ 3.6 ppm (CH₂-COOH). Infrared (IR) spectroscopy confirms carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and thiophene ring vibrations (700–800 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z ≈ 170.03 for C₈H₈O₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize derivatives of this compound with enhanced bioactivity?

  • Methodological Answer: Derivative synthesis (e.g., amides or esters) often uses coupling agents like EDC/HOBt for carboxylate activation. Reaction kinetics studies (e.g., varying solvent polarity, temperature, and catalyst loading) can improve yields. For example, using DMF as a solvent at 50°C with 1.2 equivalents of coupling agent increases amidation efficiency. Computational modeling (DFT) aids in predicting reactive sites for functionalization .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer: Contradictions may arise from variations in assay conditions (e.g., cell line viability, incubation time). Standardizing protocols (e.g., MTT assay at 24-hour exposure, 10% FBS in media) reduces variability. Purity validation via titration (as in acetic acid analysis ) or LC-MS ensures compound integrity. Meta-analysis of dose-response curves across studies can identify outliers and establish consensus EC₅₀ values .

Q. What crystallographic strategies are employed to resolve the crystal structure of this compound?

  • Methodological Answer: Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement) is standard. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Hydrogen bonding networks (e.g., carboxylic acid dimerization) are analyzed using Olex2 visualization. R-factor convergence below 5% and validation via PLATON ensure structural accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.